molecular formula C9H8ClFO B11907241 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol

4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11907241
M. Wt: 186.61 g/mol
InChI Key: NHWBXNAYAQMYAO-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of indanols It is characterized by the presence of a chloro and fluoro substituent on the indanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate indanone derivative, which is then subjected to halogenation reactions to introduce the chloro and fluoro substituents.

    Halogenation: The indanone derivative is treated with chlorinating and fluorinating agents under controlled conditions to achieve selective halogenation.

    Reduction: The halogenated indanone is then reduced to the corresponding indanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated indane derivatives.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 4-chloro-5-fluoro-2,3-dihydroindane.

    Substitution: Formation of various substituted indanols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,3-dihydro-1H-inden-1-ol
  • 5-Fluoro-2,3-dihydro-1H-inden-1-ol
  • 2,3-Dihydro-1H-inden-1-ol

Uniqueness

4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and biological properties. This dual substitution pattern can enhance its reactivity and specificity in various chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H8ClFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8,12H,2,4H2

InChI Key

NHWBXNAYAQMYAO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2Cl)F

Origin of Product

United States

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